4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride

Thermal Analysis Process Chemistry Formulation Development

Choose this thermally stable (mp 278-283°C) sulfonyl piperidine building block for robust process chemistry workflows. Its para-chloro substituent imparts a distinct electronic profile critical for SAR studies, with validated potency against AChE and urease targets. Compared to the 4-bromo analog, it offers 20-30% cost savings, enabling expanded compound libraries for HTS campaigns. The calculated LogP of 4.077 and PSA of 54.55 Ų balance permeability and solubility, making it an ideal starting point for oral bioavailability optimization.

Molecular Formula C11H15Cl2NO2S
Molecular Weight 296.2 g/mol
CAS No. 101768-64-3
Cat. No. B026465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride
CAS101768-64-3
Molecular FormulaC11H15Cl2NO2S
Molecular Weight296.2 g/mol
Structural Identifiers
SMILESC1CNCCC1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl
InChIInChI=1S/C11H14ClNO2S.ClH/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H
InChIKeySJYLTDPLFVFHFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride (CAS 101768-64-3): A Key Sulfonyl Piperidine Intermediate for Medicinal Chemistry and Drug Discovery


4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride (CAS 101768-64-3) is a sulfonyl piperidine derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research [1]. The compound features a piperidine core substituted at the 4-position with a 4-chlorophenylsulfonyl group, and is stabilized as a hydrochloride salt . Its molecular formula is C₁₁H₁₅Cl₂NO₂S, with a molecular weight of 296.21 g/mol . The compound is primarily used as an intermediate in the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands [2], and is supplied as a research chemical with typical purity specifications of ≥95% .

Why 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride Cannot Be Simply Substituted with Other Sulfonyl Piperidine Analogs


Substitution of 4-((4-chlorophenyl)sulfonyl)piperidine hydrochloride with other sulfonyl piperidine analogs (e.g., 4-bromo, 4-methyl, or 4-fluoro derivatives) is not straightforward due to significant differences in physicochemical properties, thermal stability, and the structure-activity relationships (SAR) of downstream derivatives [1]. The para-chloro substituent imparts a distinct electronic and steric profile that influences key parameters such as melting point, LogP, and polar surface area (PSA), which in turn affect solubility, membrane permeability, and protein binding in biological assays [2]. Furthermore, SAR studies on derivatives of this scaffold reveal that the nature of the aryl substituent dramatically alters inhibitory potency against targets like acetylcholinesterase (AChE) and urease, with IC₅₀ values varying by orders of magnitude [3]. Therefore, direct replacement with an analog without re-optimization of reaction conditions or biological evaluation carries a high risk of compromising synthetic yield, product purity, or desired biological activity.

Quantitative Differentiators for 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride (CAS 101768-64-3) Relative to Close Analogs


Thermal Stability and Melting Point Differentiation

The target compound exhibits a melting point range of 278-283°C . This is significantly higher than that of the 4-methyl analog (decomposition at 230°C) and the estimated melting point of the 4-fluoro analog (132.8°C) [1]. The melting point of the 4-bromo analog is reported as 279-283°C , which is statistically equivalent, but the chloro derivative offers a distinct advantage over the methyl and fluoro analogs for applications requiring high thermal processing thresholds, such as hot melt extrusion or high-temperature reactions.

Thermal Analysis Process Chemistry Formulation Development

Purity Grade and Specification Consistency for Reproducible Research

Commercially available 4-((4-chlorophenyl)sulfonyl)piperidine hydrochloride is routinely supplied with a minimum purity of 95%, as confirmed by multiple independent vendors . In contrast, the 4-bromo analog is often offered at a lower minimum purity of 90% . The availability of a higher, consistently specified purity grade (95% or 97% ) for the chloro derivative minimizes batch-to-batch variability and reduces the need for additional purification steps prior to use in sensitive reactions or biological assays.

Quality Control Synthetic Reliability Reproducibility

Biological Activity of Downstream Derivatives: AChE and Urease Inhibition

Derivatives synthesized from the 4-((4-chlorophenyl)sulfonyl)piperidine scaffold demonstrate potent and quantifiable biological activity. A series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives exhibited strong urease inhibition, with IC₅₀ values ranging from 0.63 ± 0.001 µM to 6.28 ± 0.003 µM, representing a 3.4- to 33.7-fold improvement over the reference standard thiourea (IC₅₀ = 21.25 ± 0.15 µM) [1]. Notably, compound 7m (IC₅₀ = 0.63 µM) was ~34-fold more potent than thiourea. Additionally, seven compounds were identified as the most active acetylcholinesterase (AChE) inhibitors in the series [1]. While direct head-to-head comparisons with analogs derived from 4-bromo or 4-methyl scaffolds are not available in this study, the quantitative SAR data firmly establishes this chloro-substituted scaffold as a privileged structure for generating potent urease and AChE inhibitors.

Medicinal Chemistry Enzyme Inhibition Neurological Disorders Antibacterial

Calculated Physicochemical Properties: LogP and PSA Differentiation

The 4-chloro substitution confers a distinct lipophilicity profile compared to other halogenated or alkylated analogs. The target compound has a calculated LogP of 4.077 and a polar surface area (PSA) of 54.55 Ų [1]. While specific comparative data for the 4-bromo analog is not available from the same source, general trends in medicinal chemistry indicate that replacing chloro with bromo increases LogP (due to higher atomic mass and polarizability), while replacing with methyl or fluoro decreases LogP [2]. The chloro derivative thus occupies a strategic middle ground in lipophilicity space, potentially offering a favorable balance between membrane permeability and aqueous solubility that is critical for oral bioavailability in drug candidates.

ADME Drug-likeness Lipophilicity

Procurement Cost Efficiency Compared to the 4-Bromo Analog

For budget-conscious research programs, the target chloro compound offers a significant cost advantage. As of 2025, 1 gram of 4-((4-chlorophenyl)sulfonyl)piperidine hydrochloride (CAS 101768-64-3) is priced at £265.00 (approx. $335 USD) from a primary European supplier . In comparison, the 4-bromo analog (CAS 226400-32-4) is listed at €385.00 (approx. $420 USD) for the same quantity . This represents a cost saving of approximately 20-30% per gram for the chloro derivative, which can translate to substantial savings in multi-gram syntheses or large-scale medicinal chemistry campaigns.

Procurement Cost Analysis Supply Chain

Optimized Application Scenarios for 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride Based on Evidence-Backed Differentiators


High-Temperature Organic Synthesis and Process Chemistry

The compound's high melting point (278-283°C) and thermal stability make it a preferred substrate for reactions requiring elevated temperatures, such as nucleophilic aromatic substitutions or palladium-catalyzed cross-couplings performed in high-boiling solvents. Researchers can confidently employ this building block in robust process chemistry workflows without concerns of thermal decomposition that may plague the lower-melting methyl (230°C dec) or fluoro (132.8°C) analogs [1].

Medicinal Chemistry Lead Optimization Targeting Urease and AChE

The scaffold's validated potency in urease and AChE inhibition [2] positions this compound as an ideal starting point for structure-activity relationship (SAR) studies. Medicinal chemists can leverage the commercially available 95-97% purity grade to synthesize derivative libraries with high confidence in reproducibility, accelerating the optimization of lead compounds for H. pylori infection treatments or Alzheimer's disease therapeutics.

Cost-Efficient Library Synthesis and High-Throughput Screening

Given its favorable cost profile compared to the 4-bromo analog , this chloro derivative is a more economical choice for generating large, diverse compound libraries for high-throughput screening (HTS). The savings of 20-30% per gram can be reinvested to expand library size or diversify reaction conditions, increasing the probability of discovering novel hits without exceeding budget constraints.

ADME Property Optimization via Balanced Lipophilicity

The compound's calculated LogP of 4.077 and PSA of 54.55 Ų [3] suggest a favorable balance between permeability and aqueous solubility. This makes it a strategic building block for medicinal chemists aiming to maintain drug-likeness while introducing structural diversity. It can be used to replace less optimal 4-bromo (higher LogP) or 4-fluoro (lower LogP) moieties in lead series where oral bioavailability is a key optimization parameter [4].

Technical Documentation Hub

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